6H-Benzo[c]chromen-3-ol
Overview
Description
6H-Benzo[c]chromen-3-ol is a chemical compound with the CAS Number: 55815-63-9 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 6H-benzo[c]chromen-3-ol .
Synthesis Analysis
The synthesis of substituted 6H-benzo[c]chromenes has been developed through a new and metal-free approach . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis
The InChI code for 6H-Benzo[c]chromen-3-ol is 1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 6H-Benzo[c]chromen-3-ol is a highly regioselective intermolecular Diels–Alder cycloaddition . This is followed by an oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Physical And Chemical Properties Analysis
6H-Benzo[c]chromen-3-ol is a solid at room temperature .Scientific Research Applications
Synthesis of Functionalized 6H-Benzo[c]chromenes
A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
Cannabinoid Ethers
6H-Benzo[c]chromen-3-ol has been used in the synthesis of cannabinoid ethers . These ethers have been studied for their binding interactions and ADME (absorption, distribution, metabolism, and excretion) properties .
Urolithins
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA) . EA has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
Selective ERβ Agonists
6H-Benzo[c]chromen-6-one derivatives have been found to be potent and selective ERβ agonists . These compounds have been used in research related to estrogen receptors .
Mechanism of Action
Mode of Action
It’s known that the synthesis of this compound involves a highly regioselective intermolecular diels–alder cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
The compound is synthesized from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds , which are involved in several biochemical pathways.
Pharmacokinetics
It’s known that urolithins, which are hydroxylated 6h-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (ea)
Result of Action
It’s known that urolithins, which are structurally similar to this compound, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . This suggests that 6H-Benzo[c]chromen-3-ol may have similar effects, but more research is needed to confirm this.
Action Environment
It’s known that the synthesis of this compound can be achieved under visible light and transition-metal-free conditions
Safety and Hazards
properties
IUPAC Name |
6H-benzo[c]chromen-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSNPDIFXIWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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